2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
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Overview
Description
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a chemical compound known for its antiviral properties. It is particularly noted for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which makes it a valuable agent in the treatment of viral infections, especially HIV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves several steps. One of the primary methods includes the reaction of 3,5-dichlorothiophenol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the carbamoyloxymethyl group .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often crystallized from diethyl ether as a hemihydrate .
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a model compound in studying the mechanisms of NNRTIs.
Biology: Investigated for its effects on viral replication and enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.
Industry: Utilized in the development of antiviral drugs and related formulations.
Mechanism of Action
The compound exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. It binds to a specific site on the enzyme, causing a conformational change that prevents the enzyme from synthesizing viral DNA. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in the host .
Comparison with Similar Compounds
Similar Compounds
- Nevirapine
- Efavirenz
- Delavirdine
Uniqueness
Compared to other NNRTIs, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has a unique structure that allows for stronger binding affinity and better resistance profiles. Its dichlorophenylthio group contributes to its enhanced antiviral activity and specificity .
Properties
CAS No. |
178979-31-2 |
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Molecular Formula |
C15H17Cl2N3O2S |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-8(2)13-14(20(3)12(19-13)7-22-15(18)21)23-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21) |
InChI Key |
FWSITQNMHYTXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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